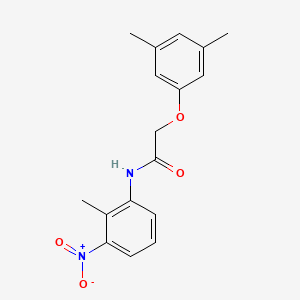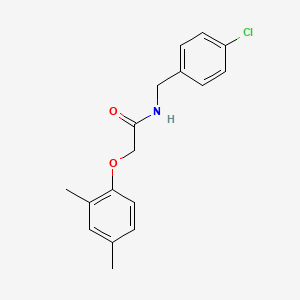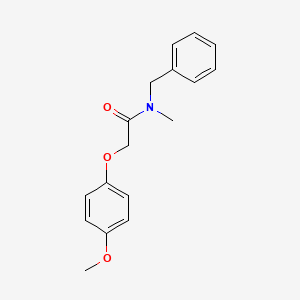
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. This compound belongs to the class of lipoate analogs and targets the mitochondrial tricarboxylic acid (TCA) cycle, which plays a crucial role in energy metabolism and biosynthesis in cancer cells.
Wirkmechanismus
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its anticancer activity by inhibiting two key enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are overexpressed in cancer cells and play a crucial role in energy metabolism and biosynthesis. By inhibiting PDH and α-KGDH, this compound disrupts the TCA cycle, leading to a decrease in ATP production and an increase in ROS levels, which ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. These include a decrease in ATP production, an increase in ROS levels, a decrease in NADPH production, and a decrease in glutathione levels. These effects ultimately lead to cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its selective targeting of cancer cells, which makes it a promising anticancer agent. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of interest is the investigation of the potential of this compound as a single-agent therapy for certain types of cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to identify biomarkers that can predict the response to this drug. Finally, the combination of this compound with other anticancer agents is an area of active investigation, and further studies are needed to determine the optimal combination regimens for different types of cancer.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the condensation of 4-cyanobenzaldehyde with malonic acid in the presence of ammonium acetate to obtain 4-cyano-3-oxobutyric acid. This intermediate is then reacted with isoindoline-1,3-dione in the presence of triethylamine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound selectively targets cancer cells by inhibiting the TCA cycle, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which ultimately induces apoptosis in cancer cells. Clinical studies have demonstrated the safety and efficacy of this compound in combination with standard chemotherapy regimens for various types of cancer, including pancreatic, lung, and hematological malignancies.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-11-12-5-7-13(8-6-12)20-16(22)9-10-21-17(23)14-3-1-2-4-15(14)18(21)24/h1-8H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBUCFUCODBWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)